URAT1 Inhibitory Potency: Scaffold Flexibility Confers a 31-Fold Potency Advantage over the Clinical Benchmark Lesinurad
In a head-to-head in vitro URAT1 inhibition assay, a flexible triazolylbutanoic acid derivative (compound 1q), which shares the core 4-(1H-1,2,4-triazol-1-yl)butanoic acid scaffold, demonstrated an IC50 of 0.23 μM against human URAT1. This represents a 31-fold improvement in potency compared to the parent compound lesinurad, which had an IC50 of 7.18 μM in the same assay [1]. This dramatic increase in potency is directly attributed to the flexible butanoic acid linker, which allows for more favorable interactions with the URAT1 binding pocket compared to the rigid scaffold of lesinurad.
| Evidence Dimension | URAT1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.23 μM (for the 4-(1H-1,2,4-triazol-1-yl)butanoic acid derivative 1q) |
| Comparator Or Baseline | Lesinurad: 7.18 μM |
| Quantified Difference | 31-fold more potent (IC50 ratio: 7.18/0.23 = 31.2) |
| Conditions | In vitro URAT1 inhibition assay in HEK293 cells stably expressing human URAT1 |
Why This Matters
This evidence demonstrates that the specific molecular scaffold of 4-(1H-1,2,4-triazol-1-yl)butanoic acid is not merely an alternative but a significantly optimized core for URAT1 inhibitor development, making it a critical starting material for medicinal chemistry programs targeting gout.
- [1] Cai, W.; Liu, W.; Xie, Y.; Wu, J.; Liu, Y.; Liu, C.; Xu, W.; Tang, L.; Wang, J.; Zhao, G. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. Molecules 2016, 21, 1543. View Source
